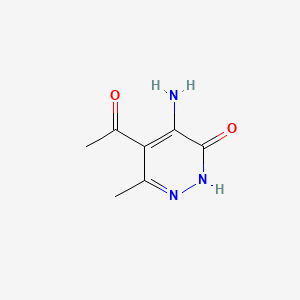

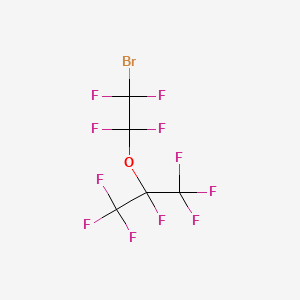

![molecular formula C12H14N2 B579724 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole CAS No. 18390-15-3](/img/structure/B579724.png)

7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

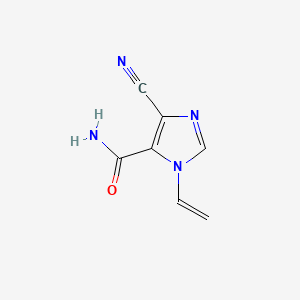

The compound “7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole” belongs to a class of organic compounds known as benzimidazoles, which are polycyclic aromatic compounds containing a benzene ring fused to an imidazole ring . Benzimidazoles have a wide range of applications in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

While specific synthesis methods for “7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole” are not available, benzimidazoles can generally be synthesized through the oxidative cyclization of anilines . A study reported the synthesis of a series of different 1,2,3,4-tetrahydro- and pyrido[1,2-a]benzimidazoles .Aplicaciones Científicas De Investigación

Immunotropic Activity : Derivatives of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole have shown immunotropic activity. For instance, certain compounds demonstrated significant inhibition of the humoral immune response and stimulated the cellular type of response in mouse models (Nawrocka & Zimecki, 1998).

Herbicidal Activities : Benzimidazole derivatives, including dihydropyrimido-benzimidazoles, were tested for herbicidal activities. Specific derivatives showed promising biological activity against weeds, although their development was halted due to insufficient activity against certain weed biotypes (Bocion et al., 1987).

Anticancer Properties : Research has indicated that N-methylated benzimidazoles and related compounds exhibit antiproliferative activity against various cancer cells. Some compounds displayed selective activity against specific cancer cell lines (Perin et al., 2020).

Synthesis of Novel Compounds : Effective methods for synthesizing various derivatives of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole have been developed, paving the way for the creation of new polyazaheterocycles (Begunov et al., 2018).

Potential in Treatment of Parkinson's Disease : Inhibition of neuronal nitric oxide synthase by 7-Nitroindazole, a compound related to benzimidazoles, was shown to protect against MPTP-induced parkinsonism in animal models. This suggests potential applications in treating Parkinson's disease (Hantraye et al., 1996).

Propiedades

IUPAC Name |

7-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9-5-6-11-10(8-9)13-12-4-2-3-7-14(11)12/h5-6,8H,2-4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJUTTWFCQIPMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCCCC3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663561 |

Source

|

| Record name | 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole | |

CAS RN |

18390-15-3 |

Source

|

| Record name | 7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

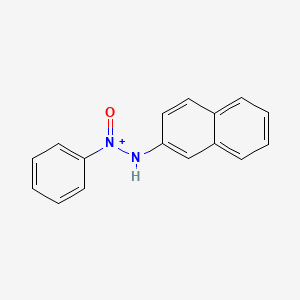

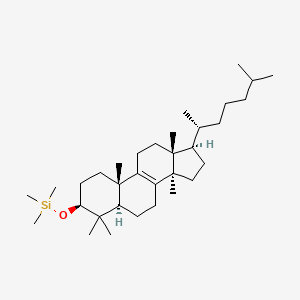

![Disodium;7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-oxido-8-sulfonaphthalene-2-sulfonate](/img/structure/B579645.png)

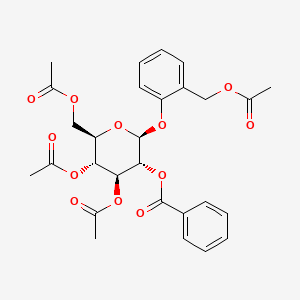

![6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B579648.png)

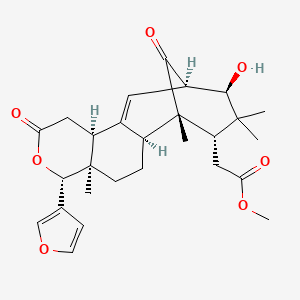

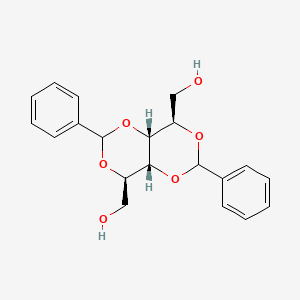

![[(2R,3R,4R,5R,6R)-5-acetamido-4,6-diacetyloxy-3-methoxyoxan-2-yl]methyl acetate](/img/structure/B579653.png)

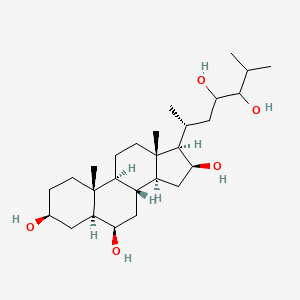

![methyl (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-acetyloxy-6-(acetyloxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-ethyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B579654.png)